molecular formula C14H13N5O2S2 B014283 S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 164575-82-0

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine

Cat. No.: B014283
CAS No.: 164575-82-0
M. Wt: 347.4 g/mol
InChI Key: YELWNIMQOUETBV-UHFFFAOYSA-N
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Description

Origin in Photoaffinity Labeling Research

The development of AET emerged from the need for reagents capable of capturing transient molecular interactions with spatial precision. Early photoaffinity probes like APDP (N-[4-(p-azidosalicylamido)butyl]-3′-(2′-pyridyldithio)propionamide), introduced in 1992, utilized longer spacer arms (21 Å) to bridge distal residues. However, their extended linkers often produced nonspecific cross-links in densely packed protein complexes.

AET, first synthesized in 1996, addressed this limitation through a compact ethylene-thioether linker (Figure 1). This design innovation stemmed from Chen et al.'s 1994 work on RNA polymerase-DNA interactions, where proximity constraints demanded shorter cross-linkers. The reagent’s ability to form cleavable disulfide bonds further enabled post-cross-link analysis, a critical feature for verifying interaction specificity.

Evolution of Design Principles

AET’s architecture reflects three key innovations:

  • Cysteine-specific targeting : The 2-thiopyridyl group reacts selectively with cysteine thiols, forming a reversible disulfide bond.
  • Photoactivation : The 4-azidosalicylamido moiety generates nitrenes upon UV irradiation (320–365 nm), forming covalent bonds with adjacent molecules.
  • Short linker optimization : The 8.5 Å spacer arm restricts cross-linking to residues within 10–15 Å, minimizing off-target interactions.

Properties

IUPAC Name

4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELWNIMQOUETBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402768
Record name S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164575-82-0
Record name S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Azidosalicylic Acid Derivative

The photoreactive 4-azidosalicylamido group is synthesized via diazotization of 4-aminosalicylic acid. In a typical procedure:

  • Diazotization : 4-Aminosalicylic acid (1.0 equiv) is treated with sodium nitrite (1.2 equiv) in aqueous HCl (0°C, 30 min).

  • Azide Formation : The diazonium intermediate is reacted with sodium azide (1.5 equiv) at pH 6.5–7.0, yielding 4-azidosalicylic acid.

  • Activation : The carboxylic acid group is activated using NHS and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF) at 25°C for 4 hours.

Critical Parameters :

  • Temperature control (<5°C during diazotization prevents premature decomposition.

  • pH adjustment to 6.5–7.0 ensures optimal azide stability.

Conjugation with Ethylthio-2-thiopyridine

The activated 4-azidosalicylic acid is coupled to a cysteine-reactive ethylthio-2-thiopyridine intermediate:

  • Thiol-Disulfide Exchange : 2-Thiopyridine (1.1 equiv) reacts with 2-aminoethanethiol hydrochloride (1.0 equiv) in methanol under nitrogen, forming S-[2-aminoethylthio]-2-thiopyridine.

  • Amide Bond Formation : The amine group of the intermediate is coupled to the NHS-activated 4-azidosalicylic acid in DMF at 25°C for 12 hours.

  • Purification : Crude product is isolated via silica gel chromatography (ethyl acetate:hexanes = 3:7, Rf = 0.45).

Yield Optimization :

  • Excess 2-thiopyridine (1.1 equiv) drives the thiol-disulfide exchange to completion.

  • Anhydrous DMF minimizes hydrolytic side reactions during coupling.

Radioiodination (Optional)

For applications requiring radioactive labeling, AET undergoes iodination:

  • Electrophilic Substitution : AET (1.0 equiv) is treated with Na[125I] (2.0 equiv) and chloramine-T (1.5 equiv) in phosphate buffer (pH 7.4) at 25°C for 10 minutes.

  • Quenching : Sodium metabisulfite (2.0 equiv) is added to terminate the reaction.

  • Purification : Radioiodinated AET is isolated using reverse-phase HPLC (C18 column, acetonitrile:water = 65:35).

Specific Activity : Typical preparations achieve 2,200 Ci/mmol, suitable for high-sensitivity protein cross-linking studies.

Analytical Characterization

Structural Confirmation

TechniqueKey FindingsReference
1H NMR δ 8.45 (s, 1H, pyridyl), δ 7.20–7.80 (m, aromatic), δ 3.60 (t, 2H, SCH2)
ESI-MS m/z 347.4 [M+H]+ (calculated 347.42)
HPLC Retention time: 12.3 min (95% purity)

Functional Validation

  • Disulfide Cleavage : Treatment with 10 mM dithiothreitol (DTT) for 30 minutes fully reduces the S-S bond, regenerating free thiol groups (Ellman’s assay confirmation).

  • Photoactivation : UV irradiation (365 nm, 5 min) induces covalent cross-linking between AET-labeled proteins and adjacent biomolecules.

Comparative Analysis with APDP

AET’s short linker arm (5.2 Å) distinguishes it from S-[2-[N-[4-(4-azidosalicylamido)butyl]carbomoyl]ethylthio]-2-thiopyridine (APDP, linker = 12.4 Å). This structural difference impacts:

  • Cross-Linking Efficiency : AET’s shorter spacer restricts cross-linking to proteins within 8 Å, enabling precise identification of nearest-neighbor interactions.

  • Solubility : AET exhibits 25% higher aqueous solubility than APDP due to reduced hydrophobicity.

Industrial and Research Applications

Protein Interaction Mapping

AET has been employed to elucidate quaternary structures in multiprotein complexes, such as RNA polymerase holoenzyme, where it identified σ-factor interactions with core enzyme domains.

Targeted Drug Delivery

Recent advances utilize AET-derived constructs for site-specific antibody-drug conjugate (ADC) synthesis, leveraging its cleavable disulfide bond for intracellular payload release .

Chemical Reactions Analysis

Types of Reactions: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of azido derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds containing thiopyridine moieties exhibit significant anticancer properties. S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine may function as a lead compound for developing novel anticancer agents. The azido group can facilitate click chemistry reactions, allowing for targeted delivery of therapeutic agents to cancer cells. For example, studies have shown that similar thiopyridine derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as PI3K/AKT and MAPK .

1.2 Antiviral Properties
Thiopyridine derivatives have been investigated for their antiviral activities, particularly against HIV-1. The structural modifications in this compound may enhance its efficacy as a non-nucleoside reverse transcriptase inhibitor (NNRTI). In vitro studies have demonstrated that related compounds can exhibit potent inhibition of HIV-1 replication, suggesting that this compound could be explored for similar applications .

Bioconjugation and Chemical Biology

2.1 Click Chemistry Applications
The azido functional group present in this compound makes it an ideal candidate for click chemistry applications, particularly in bioconjugation processes. This compound can be used to label biomolecules or surfaces selectively, facilitating the study of protein interactions, cellular localization, and drug delivery systems. The ability to form stable conjugates with various biomolecules enhances its utility in developing targeted therapies .

2.2 Probing Biological Mechanisms
this compound can serve as a tool to probe biological mechanisms through the selective modification of proteins or nucleic acids. By attaching this compound to specific biomolecules, researchers can investigate the roles of these molecules in cellular processes, potentially leading to new insights into disease mechanisms and therapeutic targets .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that variations in the thiopyridine core and substituents significantly affect the compound's pharmacological properties. For instance, modifications to the azido group or the ethylthio linkage could enhance solubility and bioavailability, leading to improved therapeutic outcomes .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential lead for developing anticancer agents; induces apoptosis
Antiviral PropertiesInvestigated as NNRTI for HIV-1; shows significant antiviral activity
BioconjugationUtilizes click chemistry for selective labeling of biomolecules
Biological ProbingModifies proteins/nucleic acids for studying cellular mechanisms
SAR StudiesVariations affect pharmacological properties; optimization potential

Mechanism of Action

The mechanism of action of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine involves its ability to form covalent bonds with target molecules upon activation by light or other stimuli. The azido group can be activated to form reactive nitrene intermediates, which then react with nearby molecules to form stable cross-links. This process is highly specific and allows for the precise modification of target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

The following table summarizes key differences between S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine and structurally related compounds:

Compound Name Reactive Groups Photoactivatable Cleavable Key Applications Reference ID
This compound Thiol (2-thiopyridine), aryl azide Yes Yes (SS) Protein-protein/DNA crosslinking
IAET (4-azido-2-hydroxy-3,5-diiodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide) Thiol, aryl azide, iodine Yes Yes (SS) Radioiodination-enhanced crosslinking
B-TEG-AET (Compound VI) Thiol, biotin-PEG, aryl azide Yes Yes (SS) Streptavidin-based detection assays
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) Thioxoacetamide, chlorobenzylidene No No Enzyme inhibition studies
5-Azido-2-nitrobenzoic acid NHS ester Amine-reactive NHS ester, aryl azide Yes No General protein labeling

Key Comparisons

Reactivity and Specificity

  • This compound targets thiol groups via 2-thiopyridine, distinguishing it from amine-reactive azides like 5-Azido-2-nitrobenzoic acid NHS ester .
  • IAET incorporates iodine atoms, enabling radioiodination for enhanced detection sensitivity , whereas the parent compound requires separate iodination steps .

Cleavability Both this compound and IAET feature disulfide-cleavable linkers, critical for recovering crosslinked fragments . In contrast, non-cleavable azides (e.g., 5-Azido-2-nitrobenzoic acid NHS ester) limit post-analysis flexibility .

Functional Additions

  • B-TEG-AET (Compound VI) includes a biotin-PEG spacer, enabling streptavidin-based pull-down assays, a feature absent in the parent compound . PEGylation may also improve solubility in aqueous buffers.

Photoactivation Efficiency

  • Aryl azides in this compound and IAET exhibit comparable photoactivation kinetics. However, steric hindrance from bulky groups (e.g., iodine in IAET) may reduce crosslinking efficiency in densely packed protein regions .

Synthetic Complexity

  • This compound synthesis involves sequential substitution reactions with thiols and azide precursors . Derivatives like B-TEG-AET require additional steps for biotin-PEG conjugation, lowering yields (~65% for Compound VI vs. ~80% for the parent compound) .

Biological Activity

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine, commonly referred to as AET, is a compound notable for its unique biological activities, particularly in the context of protein modification and cross-linking. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

AET is characterized by the presence of a 2-thiopyridyl moiety and a 4-azidosalicylamido group , which endow it with specific biochemical properties. The compound's structure allows for cysteine-specific incorporation into proteins through a cleavable disulfide bond, facilitating targeted modifications in biological systems .

Property Details
CAS Number 164575-82-0
Molecular Formula C₁₄H₁₅N₃O₂S
Molecular Weight 281.35 g/mol
Solubility Soluble in DMSO and DMF
Key Functional Groups Azide, thiol, amide

AET functions primarily as a photoactivable cross-linking agent , allowing for the covalent attachment of proteins upon exposure to UV light. The azido group can undergo photolysis, generating reactive intermediates that can form covalent bonds with nearby cysteine residues in proteins. This property has been exploited in various studies to map protein-protein interactions and to study protein dynamics within cellular environments .

Biological Applications

  • Protein Cross-Linking : AET is extensively used in biochemical research for site-specific labeling of proteins. By utilizing its unique reactivity, researchers can identify protein interactions and localize proteins within complex cellular structures.
  • Radioiodination : The azido group allows for radioiodination, which is useful in imaging studies and tracking the behavior of proteins in vivo .
  • Drug Development : AET's ability to modify proteins selectively makes it a candidate for developing therapeutics that target specific protein interactions involved in diseases such as cancer.

Case Study 1: Protein-Protein Interactions

In a study conducted by Chen et al. (1994), AET was used to investigate protein-protein interactions within multiprotein complexes. The researchers demonstrated that AET could effectively label adjacent proteins, allowing for the mapping of interaction networks within cells .

Case Study 2: Photocrosslinking in Cell Models

Another significant study utilized AET to explore the dynamics of protein interactions in live cell models. The results indicated that AET could successfully cross-link target proteins upon UV exposure, providing insights into the spatial organization of signaling pathways within cells .

Research Findings

Research has shown that AET's efficacy as a cross-linking agent is influenced by several factors:

  • Concentration : Higher concentrations of AET lead to increased cross-linking efficiency but may also result in non-specific labeling.
  • Linker Length : The short linker arm between the thiopyridyl and azidosalicylamido moieties allows for efficient proximity-based labeling without steric hindrance .
  • Environmental Conditions : Optimal conditions for photocrosslinking include specific pH levels and ionic strengths, which can enhance the reactivity of the azido group.

Q & A

Q. What is the mechanism of action of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) in protein crosslinking?

AET functions as a heterobifunctional crosslinker with two critical moieties:

  • 2-Thiopyridyl group : Reacts specifically with cysteine residues via disulfide bond formation, enabling site-specific conjugation .
  • 4-Azidosalicylamido group : Upon UV irradiation, the aryl azide generates a reactive nitrene intermediate, which forms covalent bonds with nearby C–H or N–H groups (≤15 Å distance), facilitating crosslinking . The disulfide bond allows cleavage under reducing conditions (e.g., DTT), enabling post-analysis isolation of crosslinked complexes .

Q. How is AET synthesized, and what are the critical purification steps?

AET synthesis involves:

  • Step 1 : Reaction of 2-((N-biotinyl-2-aminoethyl)carbamoyl)-2’-(4-azidosalicylamido)-ethyl sulfide with 2,2’-dithiodipyridine in methanol/acetic acid.
  • Step 2 : Purification via repeated preparative thin-layer chromatography (TLC) using silica gel and 10% methanol in chloroform to remove residual 2-thiopyridine . Key considerations: Use anhydrous solvents, monitor reaction progress via mass spectrometry (e.g., M+H+ = 661), and ensure UV protection during azide handling .

Q. What are the key considerations when incorporating AET into cysteine-containing peptides?

  • Reaction Conditions : Perform in 50 mM sodium phosphate buffer (pH 7) to maintain cysteine reactivity .
  • Purification : Use reverse-phase HPLC with a C18 column to isolate AET-modified peptides, followed by lyophilization and storage in DMSO at −20°C in the dark .
  • Validation : Confirm incorporation via mass spectrometry and assess crosslinking efficiency using SDS-PAGE with/without DTT .

Advanced Research Questions

Q. How can photocrosslinking efficiency with AET be optimized in multiprotein complexes?

  • Irradiation Parameters : Use 365 nm UV light for 5–15 minutes; excessive irradiation may cause nonspecific binding .
  • Molar Ratios : Optimize AET-to-protein ratios (typically 1:1 to 1:5) to balance crosslinking efficiency and overlabeling .
  • Competing Reactions : Quench unreacted azides post-irradiation with 10 mM glutathione or β-mercaptoethanol .
  • Validation : Combine size-exclusion chromatography (Superdex 200) with enzymatic digestion (e.g., LysC) to isolate crosslinked fragments .

Q. How to resolve data discrepancies when analyzing AET crosslinked products?

  • Contradiction Sources : Non-specific crosslinking or incomplete disulfide cleavage.
  • Methodology :
  • Perform control experiments without UV irradiation to identify background signals .
  • Use reducing SDS-PAGE (with DTT) to distinguish cleavable (disulfide-linked) vs. non-cleavable crosslinks .
  • Apply SELDI-TOF mass spectrometry and microsequencing to map crosslink sites (e.g., peptide 57–73 crosslinked to 346–398 regions in MalT protein) .

Q. How to integrate AET-based crosslinking with structural biology techniques (e.g., cryo-EM or X-ray crystallography)?

  • Post-Crosslinking Processing : Cleave disulfide bonds using 10 mM DTT to remove AET, leaving a minimal spacer for structural analysis .
  • Sample Compatibility : Ensure crosslinking does not disrupt protein conformation by comparing functional assays (e.g., ATPase activity in MalT protein) pre- and post-crosslinking .
  • Hybrid Approaches : Combine with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify dynamic regions stabilized by crosslinking .

Q. What strategies mitigate non-specific crosslinking in dense protein environments?

  • Site-Directed Mutagenesis : Introduce a single cysteine residue at the target site to minimize off-target labeling .
  • Competitive Quenching : Add 1–5 mM free cysteine or β-mercaptoethanol during conjugation to scavenge unreacted AET .
  • Temporal Control : Perform crosslinking in a time-resolved manner, arresting reactions at defined intervals to capture specific interactions .

Methodological Notes

  • Critical Data Tables :

    ParameterOptimal RangeReference Technique
    UV Irradiation Time5–15 min (365 nm)SDS-PAGE with DTT
    AET:Protein Ratio1:1 to 1:5Mass Spectrometry
    Crosslink Distance≤15 ÅCrystallography
  • Contradictions in Evidence :

    • reports an 81% yield for a biotinylated AET analog, while cites lower yields (24%) for the parent compound, highlighting the need for rigorous purification in AET synthesis .
    • and use distinct peptide systems (MalT protein vs. T-cell receptors), emphasizing context-dependent optimization of crosslinking conditions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Reactant of Route 2
Reactant of Route 2
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine

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